molecular formula C6H14OS B1396525 1-Propanol, 3-[(1-methylethyl)thio]- CAS No. 5921-64-2

1-Propanol, 3-[(1-methylethyl)thio]-

Cat. No.: B1396525
CAS No.: 5921-64-2
M. Wt: 134.24 g/mol
InChI Key: WSZGNYONAOZCRC-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(1-methylethyl)thio]- is a thioether alcohol with a propanol backbone substituted at the third carbon by an isopropylthio group (-S-CH(CH₃)₂). The compound’s IUPAC name indicates a hydroxyl group (-OH) on the first carbon and a sulfur-linked isopropyl group on the third carbon. Structurally, it is analogous to 3-(methylthio)-1-propanol (methionol), a known metabolite produced by yeast during meat fermentation, but with increased steric bulk due to the isopropyl substituent .

Properties

CAS No.

5921-64-2

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

3-propan-2-ylsulfanylpropan-1-ol

InChI

InChI=1S/C6H14OS/c1-6(2)8-5-3-4-7/h6-7H,3-5H2,1-2H3

InChI Key

WSZGNYONAOZCRC-UHFFFAOYSA-N

SMILES

CC(C)SCCCO

Canonical SMILES

CC(C)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(Methylthio)-1-propanol (Methionol, CAS 505-10-2)

  • Formula : C₄H₁₀OS
  • Molecular Weight : 106.19 g/mol
  • Key Properties: Produced by S. cerevisiae during meat fermentation, contributing sulfurous flavor notes . Lower hydrophobicity compared to the isopropylthio analog due to the smaller methyl group.

3-(Trifluoromethylthio)-1-propanol (CAS 29271-43-0)

  • Formula : C₄H₇F₃OS
  • Molecular Weight : 160.16 g/mol
  • Key Properties: The trifluoromethyl group enhances electronegativity and lipophilicity. Predicted boiling point: 121.2°C; density: 1.308 g/cm³ . Potential applications in agrochemicals due to resistance to metabolic degradation.

Methional (3-(Methylthio)propanal, CAS 3268-49-3)

  • Formula : C₄H₈OS
  • Molecular Weight : 104.18 g/mol
  • Key Properties: Aldehyde counterpart of methionol; a key aroma compound with a retention index (AI: 901) in gas chromatography . Higher reactivity in Maillard reactions compared to alcohol derivatives.

1-Propyne, 3-[(1-methylethyl)thio]- (CAS 14272-25-4)

  • Formula : C₆H₁₀S
  • Molecular Weight : 114.21 g/mol
  • Key Properties :
    • Shares the isopropylthio substituent but features a propyne backbone.
    • The triple bond enables reactivity in click chemistry or polymerization .

Table 1. Comparative Analysis of Thioether Derivatives

Compound CAS Formula MW (g/mol) Functional Group Substituent Key Applications/Properties Source
1-Propanol, 3-[(1-methylethyl)thio]- N/A C₆H₁₄OS 134.23* Alcohol Isopropylthio Hypothesized higher hydrophobicity -
3-(Methylthio)-1-propanol 505-10-2 C₄H₁₀OS 106.19 Alcohol Methylthio Flavorant, yeast metabolite
3-(Trifluoromethylthio)-1-propanol 29271-43-0 C₄H₇F₃OS 160.16 Alcohol Trifluoromethylthio High thermal stability
Methional 3268-49-3 C₄H₈OS 104.18 Aldehyde Methylthio Aroma compound, GC RI 901
1-Propyne, 3-[(1-methylethyl)thio]- 14272-25-4 C₆H₁₀S 114.21 Alkyne Isopropylthio Reactive synthetic intermediate

*Estimated based on structural analogy.

Research Findings and Trends

  • Substituent Effects : Bulkier substituents (e.g., isopropyl vs. methyl) reduce volatility and alter flavor thresholds. Fluorinated groups (e.g., CF₃) enhance thermal stability and lipophilicity .
  • Functional Group Reactivity: Aldehydes (e.g., methional) participate in Maillard reactions, while alcohols (e.g., methionol) are more stable and contribute to sustained flavor release .
  • Biological Relevance: Thioether alcohols like methionol are critical in microbial metabolism, with production linked to yeast strains such as S. cerevisiae .

Preparation Methods

Starting Materials and Reagents

Step 1: Addition Reaction

  • The thio compound (e.g., thio-S-acetic acid) is reacted with allyl alcohol.
  • This reaction forms an intermediate thioether compound.
  • The reaction conditions are typically mild and can be controlled to optimize yield.

Step 2: Hydrolysis

  • The intermediate is subjected to hydrolysis using either acidic or basic media.
  • Hydrochloric acid or sulfuric acid can be used for acidic hydrolysis.
  • Alternatively, ammonia or hydrazine can be employed for basic hydrolysis.
  • This step cleaves protecting groups or converts esters to free thiols, yielding 3-mercapto-1-propanol derivatives.

Reaction Scheme Summary

Step Reactants Conditions Product/Intermediate Notes
1. Addition Allyl alcohol + Thio-S-acetic acid Mild temperature, controlled time Thioether intermediate Addition of sulfur group to allyl alcohol
2. Hydrolysis Thioether intermediate + Acid/Base Acidic (HCl, H2SO4) or Basic (NH3, hydrazine) 3-Mercapto-1-propanol derivative Hydrolysis to free thiol and alcohol

Research Findings and Yields

  • The process yields high purity 3-mercapto-1-propanol with good overall yield.
  • Avoids hazardous reducing agents, improving safety and scalability.
  • The use of allyl alcohol as a starting material is cost-effective and industrially feasible.
  • Hydrolysis conditions can be tuned to optimize yield and purity.

Comparative Advantages

Feature Traditional Methods (e.g., LiAlH4 reduction) Current Addition-Hydrolysis Process
Safety Uses pyrophoric, hazardous reagents Uses milder, safer reagents
Cost Expensive reagents and complex handling Uses inexpensive allyl alcohol and thio acids
Yield Variable, sometimes low High yields reported
Scalability Limited due to reagent hazards Suitable for scale-up
Environmental Impact Generates hazardous waste More environmentally friendly

Additional Notes

  • The reaction solvent and temperature can be optimized depending on the scale and desired purity.
  • Catalysts or additives may be used to improve reaction rates or selectivity.
  • The process has been patented and described in detail in patent WO2011040131A1, highlighting its industrial relevance and innovation.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-[(1-methylethyl)thio]-1-propanol, and how do reaction parameters influence yield?

Answer:
The synthesis of 3-[(1-methylethyl)thio]-1-propanol involves nucleophilic substitution between 3-chloro-1-propanol and isopropylthiol. Key parameters include:

  • Catalyst: Use of a base (e.g., NaOH) to deprotonate the thiol, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.
  • Temperature: Moderate heating (~60°C) accelerates the reaction while avoiding side products like oxidation of the thioether.

Example Protocol:

Dissolve 3-chloro-1-propanol (1.0 eq) and isopropylthiol (1.2 eq) in DMF.

Add NaOH (1.5 eq) and heat at 60°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization: Excess thiol (1.2–1.5 eq) and inert atmosphere (N₂) minimize disulfide byproduct formation. Similar methodologies are validated for structurally related thioethers .

Basic: How can spectroscopic techniques confirm the structure and purity of 3-[(1-methylethyl)thio]-1-propanol?

Answer:
Key Spectroscopic Data (Based on Analogous Compounds):

TechniqueExpected Signals (Reference)
¹H NMR - δ 1.2–1.4 ppm (d, 6H, CH(CH₃)₂)
- δ 2.6–2.8 ppm (m, 1H, SCH)
- δ 3.6–3.8 ppm (t, 2H, CH₂OH)
IR - Broad ~3300 cm⁻¹ (OH stretch)
- ~1050 cm⁻¹ (C-S vibration)
MS Molecular ion peak at m/z 136 (C₆H₁₄OS⁺) with fragmentation at m/z 89 (loss of CH(CH₃)₂)

Purity Assessment:

  • HPLC: Use a C18 column (mobile phase: water/acetonitrile) to detect impurities <0.5%.
  • TGA: Evaluate thermal stability; decomposition >150°C indicates purity .

Advanced: What mechanistic insights explain the oxidative stability of 3-[(1-methylethyl)thio]-1-propanol under varying pH and temperature?

Answer:
The thioether group (-S-) is prone to oxidation, forming sulfoxides or sulfones. Stability studies should include:

  • pH-Dependent Oxidation:
    • Acidic Conditions: Protonation of sulfur enhances electrophilicity, accelerating oxidation (e.g., H₂O₂ → sulfoxide).
    • Alkaline Conditions: Base-catalyzed oxidation requires stronger oxidants (e.g., KMnO₄).
  • Temperature Effects:
    • Arrhenius plots (25–60°C) quantify activation energy (Eₐ) for oxidation.

Experimental Design:

Prepare buffered solutions (pH 2–12).

Add H₂O₂ (3% v/v) and monitor oxidation via HPLC.

Calculate rate constants (k) at each pH/temperature.

Reference: Similar thioethers show Eₐ values of 50–70 kJ/mol under acidic conditions .

Advanced: How can computational models predict the bioactivity of 3-[(1-methylethyl)thio]-1-propanol in enzymatic systems?

Answer:
Methodology:

Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).

  • Thioether’s sulfur may coordinate to heme iron, inhibiting activity.

DFT Calculations:

  • Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions (e.g., sulfur lone pairs).

Key Parameters:

PropertyPredicted Value (Reference)
LogP ~1.8 (indicating moderate lipophilicity)
PSA (Polar Surface Area) 40–50 Ų (suggests membrane permeability)

Validation: Compare with in vitro assays (e.g., enzyme inhibition IC₅₀). Analogous thioethers show IC₅₀ values of 10–100 µM .

Basic: What are the solubility and partitioning properties of 3-[(1-methylethyl)thio]-1-propanol, and how are they measured?

Answer:
Experimental Methods:

  • LogP (Octanol/Water): Shake-flask method with UV detection (λ ~270 nm for quantification).
  • Aqueous Solubility: Saturate solution filtered and analyzed via gravimetry.

Expected Results (Analogous Compounds):

PropertyValue (Reference)
LogP 1.5–2.0
Water Solubility ~50 mg/mL (25°C)

Note: The isopropylthio group increases hydrophobicity compared to methylthio analogs (LogP ~1.2) .

Advanced: How does the thioether moiety influence metabolic pathways in mammalian systems?

Answer:
Hypothesized Pathways:

Phase I Metabolism: Oxidation to sulfoxide/sulfone via CYP450 enzymes.

Phase II Conjugation: Glucuronidation of the hydroxyl group.

In Vitro Assays:

  • Microsomal Incubation: Rat liver microsomes + NADPH; monitor metabolites via LC-MS/MS.
  • Reactive Oxygen Species (ROS) Detection: Use DCFH-DA probe to assess oxidative stress.

Reference: Methylthio-propanol derivatives show sulfoxide formation within 2 hours .

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